molecular formula C17H13N5O2 B5857688 N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide

N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide

Cat. No.: B5857688
M. Wt: 319.32 g/mol
InChI Key: YYLCOPNXWZMCKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid or its derivatives with pyridin-3-amine. One common method includes the use of pyridine-2,6-dicarbonyl dichloride, which reacts with pyridin-3-amine in the presence of a base such as triethylamine in an organic solvent like toluene at reflux temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide involves its ability to form stable complexes with metal ions. These complexes can mimic the active sites of metalloenzymes, thereby facilitating catalytic reactions. The molecular targets and pathways involved include coordination with metal ions and interaction with biological macromolecules through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives such as:

Properties

IUPAC Name

2-N,6-N-dipyridin-3-ylpyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16(20-12-4-2-8-18-10-12)14-6-1-7-15(22-14)17(24)21-13-5-3-9-19-11-13/h1-11H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLCOPNXWZMCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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